Cas no 2137781-69-0 (Methyl 2-[4-(oxiran-2-yl)oxan-4-yl]acetate)
![Methyl 2-[4-(oxiran-2-yl)oxan-4-yl]acetate structure](https://ja.kuujia.com/scimg/cas/2137781-69-0x500.png)
Methyl 2-[4-(oxiran-2-yl)oxan-4-yl]acetate 化学的及び物理的性質
名前と識別子
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- EN300-704523
- 2137781-69-0
- methyl 2-[4-(oxiran-2-yl)oxan-4-yl]acetate
- Methyl 2-[4-(oxiran-2-yl)oxan-4-yl]acetate
-
- インチ: 1S/C10H16O4/c1-12-9(11)6-10(8-7-14-8)2-4-13-5-3-10/h8H,2-7H2,1H3
- InChIKey: JGCYONJEYSEKEE-UHFFFAOYSA-N
- ほほえんだ: O1CC1C1(CC(=O)OC)CCOCC1
計算された属性
- せいみつぶんしりょう: 200.10485899g/mol
- どういたいしつりょう: 200.10485899g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 48.1Ų
Methyl 2-[4-(oxiran-2-yl)oxan-4-yl]acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-704523-0.1g |
methyl 2-[4-(oxiran-2-yl)oxan-4-yl]acetate |
2137781-69-0 | 95.0% | 0.1g |
$1068.0 | 2025-03-12 | |
Enamine | EN300-704523-5.0g |
methyl 2-[4-(oxiran-2-yl)oxan-4-yl]acetate |
2137781-69-0 | 95.0% | 5.0g |
$3520.0 | 2025-03-12 | |
Enamine | EN300-704523-0.25g |
methyl 2-[4-(oxiran-2-yl)oxan-4-yl]acetate |
2137781-69-0 | 95.0% | 0.25g |
$1117.0 | 2025-03-12 | |
Enamine | EN300-704523-10.0g |
methyl 2-[4-(oxiran-2-yl)oxan-4-yl]acetate |
2137781-69-0 | 95.0% | 10.0g |
$5221.0 | 2025-03-12 | |
Enamine | EN300-704523-0.5g |
methyl 2-[4-(oxiran-2-yl)oxan-4-yl]acetate |
2137781-69-0 | 95.0% | 0.5g |
$1165.0 | 2025-03-12 | |
Enamine | EN300-704523-1.0g |
methyl 2-[4-(oxiran-2-yl)oxan-4-yl]acetate |
2137781-69-0 | 95.0% | 1.0g |
$1214.0 | 2025-03-12 | |
Enamine | EN300-704523-2.5g |
methyl 2-[4-(oxiran-2-yl)oxan-4-yl]acetate |
2137781-69-0 | 95.0% | 2.5g |
$2379.0 | 2025-03-12 | |
Enamine | EN300-704523-0.05g |
methyl 2-[4-(oxiran-2-yl)oxan-4-yl]acetate |
2137781-69-0 | 95.0% | 0.05g |
$1020.0 | 2025-03-12 |
Methyl 2-[4-(oxiran-2-yl)oxan-4-yl]acetate 関連文献
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
Methyl 2-[4-(oxiran-2-yl)oxan-4-yl]acetateに関する追加情報
Methyl 2-[4-(oxiran-2-yl)oxan-4-yl]acetate (CAS No. 2137781-69-0): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 2-[4-(oxiran-2-yl)oxan-4-yl]acetate, identified by the chemical identifier CAS No. 2137781-69-0, is a significant compound in the realm of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered attention for its utility as an intermediate in the synthesis of various bioactive molecules. The presence of both oxiran and acetate functional groups makes it a versatile building block for medicinal chemists.
The compound's structure, featuring a cyclic ether moiety linked to an acetic acid derivative, provides a stable yet reactive platform for further chemical modifications. Such structural features are highly valued in drug discovery processes, where precision and reactivity are paramount. The oxiran ring, in particular, is known for its ability to participate in nucleophilic substitution reactions, making it an excellent candidate for introducing diverse functional groups into a molecular framework.
In recent years, the pharmaceutical industry has seen a surge in the development of targeted therapies, many of which rely on complex molecular architectures. Methyl 2-[4-(oxiran-2-yl)oxan-4-yl]acetate plays a crucial role in this context by serving as a precursor for more intricate pharmacophores. Its incorporation into drug candidates has been explored in several therapeutic areas, including oncology, neurology, and anti-inflammatory treatments.
One of the most compelling applications of this compound is in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often associated with various diseases, particularly cancer. By leveraging the reactivity of the oxiran group, researchers have been able to design molecules that specifically target and inhibit aberrant kinase activity. This approach has led to the discovery of several promising drug candidates that are currently undergoing preclinical evaluation.
The acetate moiety in Methyl 2-[4-(oxiran-2-yl)oxan-4-yl]acetate also contributes to its utility as a pharmaceutical intermediate. Acetate derivatives are well-known for their ability to enhance solubility and metabolic stability, which are critical factors in drug development. The combination of these properties makes this compound an attractive choice for medicinal chemists seeking to optimize their drug candidates.
Recent advancements in synthetic methodologies have further highlighted the importance of Methyl 2-[4-(oxiran-2-yl)oxan-4-yl]acetate. Techniques such as transition metal-catalyzed cross-coupling reactions have enabled more efficient and scalable synthesis of complex molecules incorporating this intermediate. These improvements have not only reduced production costs but also opened up new possibilities for structural diversification.
The compound's role extends beyond kinase inhibition. It has also been utilized in the development of novel antimicrobial agents. With the rise of antibiotic-resistant pathogens, there is an urgent need for new therapeutic strategies. The structural features of Methyl 2-[4-(oxiran-2-yl)oxan-4-yl]acetate allow for the design of molecules that can interact with bacterial enzymes or cell wall components, leading to effective antimicrobial activity.
In conclusion, Methyl 2-[4-(oxiran-2-yl)oxan-4-yl]acetate (CAS No. 2137781-69-0) is a multifaceted compound with significant implications in pharmaceutical research and development. Its unique structural attributes and reactivity make it a valuable intermediate for synthesizing bioactive molecules targeting various diseases. As synthetic chemistry continues to evolve, the applications of this compound are expected to expand, contributing further to the advancement of modern medicine.
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